molecular formula C91H151N23O25 B216603 Trichosporin B Ia CAS No. 107395-30-2

Trichosporin B Ia

Cat. No.: B216603
CAS No.: 107395-30-2
M. Wt: 1967.3 g/mol
InChI Key: WFQQTFGAQXPNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichosporin B Ia (also referred to as trichosporin B-VIIa in some studies) is a peptaibiotic, a class of non-ribosomal peptides characterized by a high proportion of α-aminoisobutyric acid (Aib) residues, acetylated N-termini, and C-terminal amino alcohols. It is produced by the fungus Trichoderma polysporum . Its structure was elucidated via NMR and ESI-MS, revealing a linear sequence of 19 amino acids: Ac–Aib–Ala–Aib–Ala–Aib–Aib–Gln–Aib–Ile–Aib–Gly–Leu–Aib–Pro–Val–Aib–Iva–Gln–Gln–Pheol (Figure 1). The molecular weight is 1978 Da, with characteristic IR absorptions at 3340 cm⁻¹ (NH) and 1630 cm⁻¹ (C=O) . This compound exhibits antitrypanosomal activity against Trypanosoma brucei brucei (IC₅₀ = 0.92 µg/ml), though it is less potent than other trichosporin analogs like trichosporin B-V (IC₅₀ = 0.16 µg/ml) . Its mechanism is hypothesized to involve membrane disruption, a common trait among peptaibiotics .

Properties

CAS No.

107395-30-2

Molecular Formula

C91H151N23O25

Molecular Weight

1967.3 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide

InChI

InChI=1S/C91H151N23O25/c1-46(2)40-57(72(128)110-91(24,25)83(139)114-39-29-32-60(114)74(130)105-65(48(5)6)75(131)111-90(22,23)82(138)113-87(16,17)79(135)102-55(34-37-62(93)119)69(125)100-54(33-36-61(92)118)68(124)98-53(44-115)42-52-30-27-26-28-31-52)99-64(121)43-95-76(132)84(10,11)109-73(129)58(41-47(3)4)104-78(134)86(14,15)108-71(127)56(35-38-63(94)120)103-80(136)88(18,19)112-81(137)89(20,21)107-67(123)50(8)96-70(126)59(45-116)101-66(122)49(7)97-77(133)85(12,13)106-51(9)117/h26-28,30-31,46-50,53-60,65,115-116H,29,32-45H2,1-25H3,(H2,92,118)(H2,93,119)(H2,94,120)(H,95,132)(H,96,126)(H,97,133)(H,98,124)(H,99,121)(H,100,125)(H,101,122)(H,102,135)(H,103,136)(H,104,134)(H,105,130)(H,106,117)(H,107,123)(H,108,127)(H,109,129)(H,110,128)(H,111,131)(H,112,137)(H,113,138)

InChI Key

WFQQTFGAQXPNLX-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C

sequence

XASAXXQXLXGLXPVXXQQF

Synonyms

trichosporin B-Ia

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This process is repeated until the entire sequence is assembled. The final product is then deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly is complete, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of peptide bonds .

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can form helical structures that insert into cell membranes, disrupting their integrity. This membrane-directed mechanism is particularly relevant in its antimicrobial and antiplasmodial activities . The compound can also interact with specific proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between trichosporin B Ia and related peptaibiotics:

Compound Source Molecular Weight (Da) Key Structural Features Biological Activity Reference
This compound Trichoderma polysporum 1978 19 residues; 8 Aib units; C-terminal Pheol Antitrypanosomal (IC₅₀ = 0.92 µg/ml); moderate cytotoxicity
Trichosporin B-V T. polysporum 1950 18 residues; similar Aib content; distinct C-terminal residue Antifungal (vs. Pyricularia oryzae); antitrypanosomal (IC₅₀ = 0.16 µg/ml)
Alamethicin F30 T. viride ~1960 20 residues; 9 Aib units; C-terminal phenylalaninol Ion channel formation; antimicrobial (Gram-positive bacteria); hemolytic activity
Trichokonin A T. longibrachiatum ~1600 14 residues; fewer Aib units; acetylated N-terminus Broad-spectrum antimicrobial, antiviral, and plant resistance induction
Trichokindin VII T. harzianum ~1200 11 residues; shorter chain; high Aib density Antifungal; induces apoptosis in cancer cells

Key Findings:

Structural Diversity :

  • This compound has a longer chain (19 residues) compared to trichokindins (11 residues) and alamethicin (20 residues). The high Aib content (8/19 residues) enhances helical stability, critical for membrane interaction .
  • Unlike trichokonin A, which lacks a Pheol terminus, this compound’s C-terminal Pheol may enhance lipid bilayer penetration .

Biological Activity: Antitrypanosomal Potency: this compound is less active than B-V (IC₅₀ = 0.16 µg/ml), possibly due to B-V’s optimized Aib spacing and terminal residue . Antifungal Spectrum: this compound is less effective against Candida spp. compared to ergokonin A (a Trichoderma metabolite with IC₅₀ < 0.5 µg/ml) . Mechanistic Differences: Alamethicin forms voltage-gated ion channels, while trichosporins likely disrupt membrane integrity via pore formation or lipid extraction .

Production and Applications: Trichosporins are primarily isolated from T. polysporum, whereas trichokonins derive from marine T. longibrachiatum . Alamethicin is widely used in biophysical studies, while trichosporins remain under investigation for neglected tropical diseases like African trypanosomiasis .

Notes on Research Limitations

  • Structural Complexity: The high Aib content and non-canonical residues complicate synthesis and structure-activity relationship (SAR) studies .
  • Taxonomic Confusion: Mislabeling of Trichoderma species in early studies (e.g., ’s mention of “Trichosporin” as a fungus) has caused inconsistencies in literature .

Q & A

Basic Research Questions

Q. How is Trichosporin B Ia structurally characterized, and what analytical techniques are essential for confirming its molecular identity?

  • Methodological Answer : Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for elucidating the peptide backbone and side-chain configurations, supplemented by high-resolution mass spectrometry (HRMS) to verify molecular weight and purity . For novel derivatives, X-ray crystallography may resolve tertiary structures. Researchers must report solvent systems, temperature conditions, and calibration standards to ensure reproducibility .

Q. What in vitro assays are recommended to evaluate the antimicrobial activity of this compound, and how should controls be designed?

  • Methodological Answer : Broth microdilution assays (CLSI guidelines) are standard for determining minimum inhibitory concentrations (MICs) against Gram-positive and fungal pathogens. Controls must include reference antibiotics (e.g., amphotericin B for fungi) and solvent-only blanks to rule out nonspecific effects. Triplicate replicates and statistical analysis (e.g., ANOVA) are critical to validate dose-response trends .

Q. How can researchers ensure the reproducibility of this compound synthesis in laboratory settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) protocols should specify resin type, coupling reagents (e.g., HBTU/HOBt), and deprotection steps. Purity must be confirmed via HPLC (>95%) with retention times documented. Batch-to-batch variability can be minimized by standardizing reaction temperatures and solvent gradients .

Advanced Research Questions

Q. What experimental strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic residue substitution (e.g., alanine scanning) followed by bioactivity assays. Circular dichroism (CD) spectroscopy can correlate conformational changes with activity loss/gain. Data should be analyzed using multivariate regression to identify critical residues . For example, truncating the N-terminal hydrophobic region may reduce membrane disruption efficacy .

Q. How do researchers address contradictory data in membrane permeability studies of this compound?

  • Methodological Answer : Discrepancies in liposome leakage assays often arise from variations in lipid composition (e.g., phosphatidylcholine vs. ergosterol content). Researchers should replicate experiments with standardized lipid ratios and employ fluorescence quenching techniques (e.g., calcein release) to quantify pore formation. Confocal microscopy can visualize membrane disruption in real time .

Q. What in vivo models are appropriate for assessing the therapeutic potential of this compound, and how are toxicity thresholds determined?

  • Methodological Answer : Murine systemic infection models (e.g., Candida albicans dissemination) are common. Dose-ranging studies should calculate LD50 and therapeutic indices using probit analysis. Histopathological examinations of liver/kidney tissues and serum creatinine levels are mandatory to evaluate organ toxicity .

Q. How can computational methods enhance the design of this compound analogs with improved stability?

  • Methodological Answer : Molecular dynamics (MD) simulations predict degradation hotspots (e.g., protease-sensitive sites). Docking studies with serum proteases (e.g., pepsin) identify residues for D-amino acid substitution or cyclization. Experimental validation via plasma stability assays (37°C, 24h) quantifies half-life improvements .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Pharmacokinetic parameters (e.g., bioavailability, protein binding) must be analyzed via LC-MS/MS in plasma samples. If in vitro activity does not translate in vivo, consider formulation optimization (e.g., liposomal encapsulation) or co-administration with efflux pump inhibitors .

Q. What statistical approaches are recommended for meta-analysis of this compound’s antifungal spectra across independent studies?

  • Methodological Answer : Fixed-effects models aggregate MIC data from published studies, weighted by sample size and assay conditions. Heterogeneity should be assessed via Cochran’s Q test, with subgroup analysis for strain-specific resistance patterns .

Methodological Best Practices

  • Experimental Design : Align hypothesis testing with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Reporting : Follow Beilstein Journal guidelines for compound characterization: include NMR spectra, HPLC traces, and elemental analysis in supplementary files .
  • Ethical Compliance : Document animal welfare protocols (e.g., IACUC approval) and human cell line sourcing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.